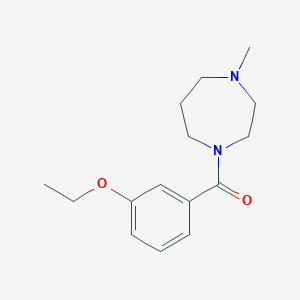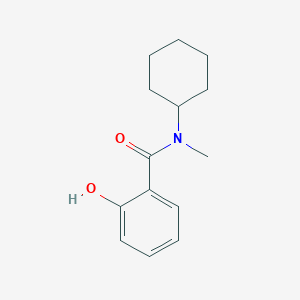
1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane, also known as EMDP, is a chemical compound that belongs to the class of diazepanes. It has been shown to have potential therapeutic applications in the field of neuroscience and is currently being studied for its effects on the central nervous system.
Mechanism of Action
The exact mechanism of action of 1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane is not yet fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that plays a role in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been shown to have sedative effects, making it a potential candidate for the treatment of insomnia.
Advantages and Limitations for Lab Experiments
1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane has several advantages for use in lab experiments. It is easy to synthesize and has a high purity. However, its effects on humans are not yet fully understood, and more research is needed to determine its potential therapeutic applications.
Future Directions
There are several future directions for research on 1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane. One area of interest is its potential as a treatment for anxiety disorders and epilepsy. Another area of interest is its effects on sleep, as it has been shown to have sedative effects. Additionally, more research is needed to determine the exact mechanism of action of 1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane and its potential side effects. Overall, 1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane has shown promise as a potential therapeutic agent in the field of neuroscience, and further research is warranted to fully understand its potential applications.
Synthesis Methods
The synthesis of 1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane involves the reaction of 3-ethoxybenzoyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as triethylamine. The reaction yields 1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane as a white solid with a high purity.
Scientific Research Applications
1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has been shown to have anxiolytic and anticonvulsant effects in animal models, making it a promising candidate for the treatment of anxiety disorders and epilepsy.
properties
IUPAC Name |
(3-ethoxyphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-14-7-4-6-13(12-14)15(18)17-9-5-8-16(2)10-11-17/h4,6-7,12H,3,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJODOLFACJFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199579 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea](/img/structure/B5379063.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5379103.png)
![1-tert-butyl-N-[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B5379110.png)
![1-[(2,2-dichlorovinyl)sulfonyl]-4-methylbenzene](/img/structure/B5379115.png)


![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5379129.png)
![2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B5379135.png)

![1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5379159.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine](/img/structure/B5379165.png)
![N-(2-chloro-4-methylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5379175.png)
![({4-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]morpholin-2-yl}methyl)amine](/img/structure/B5379181.png)